4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane, commonly referred to as CMF, is a synthetic compound that is widely used in pharmaceutical and biological research. It is a versatile compound that can be used for a variety of purposes, such as synthesizing other compounds, studying biochemical and physiological effects, and providing a platform for further research.
Scientific Research Applications
Synthesis and Characterization
The compound 4-(Chloromethyl)-2-(furan-3-yl)-1,3-dioxolane is a versatile intermediate in organic synthesis. Research has shown its potential in the synthesis of various furan derivatives, demonstrating its importance in the development of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. For instance, studies have explored its reactions under different conditions to synthesize novel furan-containing compounds, which are valuable in the synthesis of complex molecules (Fu Shi-kai, 2003), (L. M. Pevzner, 2001).
Crystal Structure Analysis
Research has also focused on the crystal structure analysis of compounds related to this compound. These studies provide insights into the molecular geometry, conformations, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Zeenat Fatima et al., 2013), (M. Nizammohideen et al., 2009).
Bioactivity Studies
One study has explored the bioactivity of compounds derived from this compound, showing that these compounds exhibit strong fungicidal activity and some plant growth activity. This highlights the potential agricultural applications of these compounds (Fu Shi-kai, 2003).
Material Science Applications
Further, the synthesis of acetal cleavable surfactants from this compound derivatives indicates its utility in material science, especially in the development of environmentally friendly surfactants that can be easily degraded or removed after use (Zhangtao Zhao, 2009).
Catalysis and Chemical Transformations
The compound's role in catalysis and as a reactant in chemical transformations has been explored, with studies demonstrating its utility in creating complex molecular structures through reactions such as condensation, providing a pathway to synthesize novel compounds with varied functional groups (J. Deutsch et al., 2007).
Properties
IUPAC Name |
4-(chloromethyl)-2-(furan-3-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-3-7-5-11-8(12-7)6-1-2-10-4-6/h1-2,4,7-8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINBEFKAMFHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=COC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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